2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its applications in medicinal chemistry and materials science. This compound features a pyridine ring with a cyclopentyloxy group and a dioxaborolane moiety, which contributes to its unique chemical properties. The compound's structure suggests potential utility in various chemical reactions and applications, particularly in drug design and synthesis.
This compound belongs to the class of organoboron compounds due to the presence of the boron atom in its structure. It is also classified under heterocycles due to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
The synthesis of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps:
Technical details may include specific temperatures, reaction times, and catalysts used during these synthetic steps.
The molecular structure of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be represented using various structural formulas:
CC1(C)OB(C2=CN=C(C3CC3)N=C2)OC1(C)C
.INCHGEWKLDYVCI-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.The molecular weight of this compound is approximately 318.30 g/mol. Its structural features include a pyridine ring that enhances its reactivity and potential interactions in biological systems.
The compound can undergo various chemical reactions typical of organoboron compounds:
These reactions are essential for synthesizing more complex organic molecules in pharmaceutical chemistry.
The mechanism of action for 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its interaction with biological targets through:
This multifaceted reactivity makes it a candidate for drug development and materials science applications.
Relevant data regarding melting points or boiling points may not be readily available but are essential for practical applications in synthesis and storage.
The primary applications of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5